Product packaging for 2,6-Dimethylheptan-1-ol(Cat. No.:CAS No. 2768-12-9)

2,6-Dimethylheptan-1-ol

Cat. No.: B1196362
CAS No.: 2768-12-9
M. Wt: 144.25 g/mol
InChI Key: RCYIBFNZRWQGNB-UHFFFAOYSA-N
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Description

2,6-Dimethylheptan-1-ol (CAS Registry Number: 2768-12-9) is a branched-chain fatty alcohol with the molecular formula C9H20O and a molar mass of 144.25 g/mol . This compound is characterized as a colorless to pale yellow liquid with a density of approximately 0.822 g/cm³ and a boiling point of 189.1 °C at 760 mmHg . Its flash point is around 76.3 °C, classifying it as a flammable liquid . As a member of the fatty alcohol class, it serves as a valuable intermediate and model compound in scientific research . Its structure, featuring a hydroxyl group at the primary carbon and two methyl branches, makes it a subject of interest in studies on isomerism, organic synthesis pathways, and the physicochemical properties of branched alcohols . Potential research applications include its use as a starting material or building block in synthetic organic chemistry, as well as an analyte in chromatographic method development and mass spectrometry studies . Researchers also value it for investigating the structure-activity relationships of alcohol compounds. This product is intended For Research Use Only (RUO). It is not intended for diagnostic or therapeutic purposes, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20O B1196362 2,6-Dimethylheptan-1-ol CAS No. 2768-12-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethylheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-8(2)5-4-6-9(3)7-10/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYIBFNZRWQGNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60286520, DTXSID80863019
Record name 2,6-Dimethylheptan-1-ol
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Record name CERAPP_30413
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Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2768-12-9
Record name NSC46308
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Dimethylheptan-1-ol
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Advanced Synthetic Methodologies for 2,6 Dimethylheptan 1 Ol and Its Stereoisomers

Enantioselective and Diastereoselective Synthetic Approaches

The controlled synthesis of specific stereoisomers of 2,6-dimethylheptan-1-ol is crucial for its use in targeted applications. Various methods have been developed to achieve high levels of enantiomeric and diastereomeric purity.

Asymmetric Reduction Strategies utilizing Chiral Catalysis

Asymmetric reduction of a suitable prochiral ketone precursor is a powerful strategy for accessing enantiomerically enriched this compound. This often involves the use of chiral catalysts that can differentiate between the two enantiotopic faces of the carbonyl group.

One notable approach involves the dynamic kinetic resolution (DKR) of ketones. In a cascade process, a prochiral ketone can be converted directly into a single enantiomer of the corresponding chiral acetate (B1210297). mdpi.com This is achieved through a combination of a catalytic transfer hydrogenation, often employing a ruthenium complex and a hydrogen donor like 2,6-dimethylheptan-4-ol, and a lipase-catalyzed acylation. mdpi.comorganic-chemistry.org The in-situ racemization of the intermediate alcohol by the metal catalyst allows for a theoretical yield of 100% of a single enantiomer. organic-chemistry.org

Catalyst SystemSubstrateProductEnantiomeric Excess (ee)YieldReference
Ru complex & Lipase (B570770) CAL-BAliphatic/Aromatic KetonesChiral Acetates95-99%94-100% mdpi.com
Ru complex & Pseudomonas cepacia lipaseAromatic ChlorohydrinsChlorohydrin AcetatesHighHigh organic-chemistry.org

Chiral Pool Synthesis and Stereoretention Protocols

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This strategy leverages the existing stereocenters of the starting material to build the target molecule with a defined stereochemistry.

For instance, the synthesis of (R)-2,6-dimethylheptan-1-ol has been achieved starting from a chiral lactone, which is ring-opened and then undergoes a series of transformations including benzylation and a Julia-Kocienski reaction. mdpi.comscispace.com The stereocenter from the initial lactone is retained throughout the synthetic sequence. Similarly, the enantiomers of citronellol (B86348) and methyl 3-hydroxy-2-methylpropanoate have served as chiral starting points for the synthesis of stereoisomers of 2,6-dimethylheptane-1,7-diol derivatives, which are precursors to related pheromones. researchgate.net The synthesis of (2S,3S)-2,6-dimethylheptane-1,3-diol has been accomplished from a ketone precursor with known chirality, demonstrating the transfer of stereochemical information. researchgate.net

In some syntheses, stereocenters are introduced with high diastereoselectivity. For example, Evans' asymmetric alkylation and aldol (B89426) reactions have been employed to generate stereocenters in the synthesis of complex molecules containing the 2,6-dimethylheptane (B94447) backbone. lookchem.com

Kinetic Resolution Techniques in Alcohol Synthesis

Kinetic resolution is a method for separating a racemic mixture of chiral molecules by reacting them with a chiral catalyst or reagent that preferentially reacts with one enantiomer. Lipases are commonly employed for the kinetic resolution of racemic alcohols through enantioselective acylation. mdpi.comresearchgate.net

In the context of synthesizing derivatives, lipase-catalyzed kinetic resolution has been used to prepare enantiomerically pure building blocks. For example, lipase PS has been used for the enzymatic desymmetrization of syn-2,6-dimethylheptane-1,6-diol, although this route was noted to have some limitations in terms of diastereomeric and enantiomeric purity. researchgate.net A more efficient approach combines lipase-catalyzed acylation with in-situ racemization of the slower-reacting alcohol enantiomer, a process known as dynamic kinetic resolution (DKR). mdpi.comorganic-chemistry.org This allows for the conversion of a racemic alcohol into a single enantiomer of the acylated product in high yield and enantiomeric excess. organic-chemistry.org

EnzymeSubstrateProcessOutcomeReference
Lipase PSsyn-2,6-dimethylheptane-1,6-diolDesymmetrizationOptically active half-acetate researchgate.net
Lipase CAL-BRacemic secondary alcoholsDynamic Kinetic ResolutionEnantiopure acetates mdpi.com
Pseudomonas cepacia lipaseRacemic aromatic chlorohydrinsDynamic Kinetic ResolutionEnantiopure chlorohydrin acetates organic-chemistry.org

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a key reaction in the synthesis of this compound, primarily for the saturation of carbon-carbon double bonds in unsaturated precursors.

Homogeneous and Heterogeneous Catalytic Systems

Both homogeneous and heterogeneous catalysts are employed in the synthesis of this compound and its derivatives.

Heterogeneous Catalysts: Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for hydrogenation. mdpi.comscispace.comchemicalbook.com For example, the synthesis of (R)-2,6-dimethylheptan-1-ol from an unsaturated precursor was achieved in 86% yield using 10% Pd/C. mdpi.com In another instance, geraniol (B1671447) was hydrogenated using 5% Pd/C in tetrahydrofuran (B95107) to produce 3,7-dimethyloctan-1-ol, a related saturated alcohol. chemicalbook.com Raney nickel and copper chromite are also mentioned as potential hydrogenation catalysts. google.com

Homogeneous Catalysts: While less common for simple alkene hydrogenation in these specific syntheses, homogeneous catalysts are crucial in asymmetric hydrogenations and transfer hydrogenations to establish stereocenters, as discussed in the asymmetric reduction section. For example, ruthenium complexes are used for the racemization step in dynamic kinetic resolution. mdpi.comorganic-chemistry.org

CatalystTypeReactionYieldReference
10% Pd/CHeterogeneousHydrogenation of C=C bond86% mdpi.comscispace.com
5% Pd/CHeterogeneousHydrogenation of geraniol- chemicalbook.com
Pt/CHeterogeneousHydrogenation of C=C bond99% mdpi.com
Ru complexHomogeneousTransfer hydrogenation/racemizationHigh mdpi.comorganic-chemistry.org

Chemoselective Hydrogenation of Precursors

In molecules with multiple reducible functional groups, chemoselectivity becomes critical. The choice of catalyst and reaction conditions can allow for the selective hydrogenation of one functional group over another.

For instance, in the synthesis of a pheromone containing the 2,6-dimethylheptane moiety, a Pt/C catalyst was used for the hydrogenation of a C=C double bond without affecting other parts of the molecule, achieving a 99% yield. mdpi.com The hydrogenation of an unsaturated ether precursor to (R)-2,6-dimethylheptan-1-ol using Pd/C demonstrates the reduction of a double bond while a benzyl (B1604629) ether protecting group is simultaneously cleaved. mdpi.comscispace.com This one-pot hydrogenation and deprotection simplifies the synthetic route. mdpi.com In some cases, the goal is to reduce a double bond without causing epimerization at a nearby chiral center, which requires careful selection of the catalyst and conditions. mdpi.comresearchgate.net The selective reduction of a nitro group in the presence of an olefin or carbonyl substituent is another example of chemoselective hydrogenation, although not directly in the synthesis of this compound itself. rsc.org

Organometallic Reagent-Based Syntheses

Organometallic reagents are fundamental in the construction of the carbon skeleton of this compound. Grignard reactions, in particular, offer a versatile approach to creating the necessary carbon-carbon bonds.

The Grignard reaction is a powerful tool for forming carbon-carbon bonds, making it well-suited for the synthesis of complex alcohols like this compound. leah4sci.comyoutube.com A common strategy involves the reaction of a Grignard reagent with an appropriate carbonyl compound. leah4sci.comsavemyexams.com For instance, 2-methylpropyl magnesium bromide can react with formaldehyde, and subsequent hydrolysis can lead to the formation of this compound. smolecule.com Another approach involves the Grignard reaction between 2-methylpentylmagnesium bromide and 3-methylbutanal (B7770604) to produce the target alcohol. vulcanchem.com

The versatility of the Grignard reaction allows for the synthesis of various isomers. For example, reacting a Grignard reagent with a ketone like 2,6-dimethylheptan-3-one (B108113) can be a pathway to other structural isomers. ontosight.ai The reaction of a Grignard reagent with an ester or acid chloride can also be employed, typically leading to a tertiary alcohol after two additions. youtube.com

Reactant 1Reactant 2ProductReference
2-Methylpropyl magnesium bromideFormaldehydeThis compound smolecule.com
2-Methylpentylmagnesium bromide3-MethylbutanalThis compound vulcanchem.com
Grignard Reagent2,6-Dimethylheptan-3-oneIsomeric alcohol ontosight.ai

The Mitsunobu reaction is a highly effective method for converting primary and secondary alcohols into a wide array of other functional groups, including esters, ethers, and amines, with a characteristic inversion of stereochemistry at the reaction center. encyclopedia.pubresearchgate.netnih.govorganic-chemistry.org This reaction typically involves an alcohol, a nucleophile (often an acidic compound), a phosphine (B1218219) (like triphenylphosphine), and an azodicarboxylate (such as diethyl azodicarboxylate - DEAD). nih.govtcichemicals.com

In the context of this compound and its derivatives, the Mitsunobu protocol is particularly valuable for creating stereoisomers and functionalized analogs. For example, (R)-2,6-dimethylheptan-1-ol has been converted into a Julia sulfone reagent using the Mitsunobu protocol, which was then used in the synthesis of an insect pheromone. mdpi.com The reaction proceeds with an inversion of configuration, making it a powerful tool for controlling stereochemistry. encyclopedia.pubnih.gov The reaction's utility extends to the synthesis of complex natural products and pharmaceuticals. encyclopedia.pubfigshare.com

AlcoholReagentsProduct ApplicationReference
(R)-2,6-dimethylheptan-1-olBenzo[d]thiazole-2-thiol, TPP, DIADSynthesis of Julia sulfone reagent for insect pheromone mdpi.com
Secondary AlcoholNucleophile, Phosphine, AzodicarboxylateGeneral derivative formation with inversion of stereochemistry encyclopedia.pubnih.gov

Green Chemistry Principles in Synthesis

The fragrance industry is increasingly adopting green chemistry principles to minimize its environmental impact. onscent.compremiumbeautynews.comperfumerflavorist.com This shift involves the use of environmentally friendly reagents and solvents, as well as a focus on atom economy and process efficiency. perfumerflavorist.commane.com

A key aspect of green chemistry is the reduction or elimination of hazardous substances. perfumerflavorist.com In the synthesis of fragrance compounds, this translates to using safer solvents and reagents. perfumerflavorist.com For example, the use of biocatalysts and enzymatic reactions is a growing trend, as these processes often occur in aqueous media under mild conditions. researchgate.netnih.gov The development of new, less hazardous Mitsunobu reagents is also an area of active research to improve the environmental profile of this widely used reaction. tcichemicals.com

Atom economy, a concept introduced by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgprimescholars.com Reactions with high atom economy are a cornerstone of green chemistry, as they minimize waste generation. wikipedia.orgjocpr.com

Addition reactions, such as the catalytic hydrogenation of an alkene, are highly atom-economical as all atoms of the reactants are incorporated into the product. jocpr.comdocbrown.info In contrast, some traditional reactions, like certain Grignard reactions that produce significant inorganic byproducts, may have lower atom economy. wikipedia.orgprimescholars.com The fragrance industry is actively seeking to implement more atom-economical synthetic routes to improve sustainability. nih.gov

Reaction TypeAtom EconomyGreen Chemistry RelevanceReference
Catalytic HydrogenationHigh (theoretically 100%)Minimizes waste, efficient use of resources. jocpr.comdocbrown.info
Grignard ReactionVariable (can be lower due to byproducts)Can generate significant inorganic waste. wikipedia.orgprimescholars.com
Diels-Alder ReactionHighEfficiently builds molecular complexity with minimal waste. primescholars.comnih.gov

Novel Synthetic Routes and Cascade Reactions

The development of novel synthetic strategies, including cascade reactions, offers pathways to synthesize complex molecules like this compound more efficiently. Cascade reactions, where multiple bond-forming events occur in a single pot, can significantly reduce the number of steps, solvent use, and purification efforts. nih.govmdpi.com

Enzymatic cascade reactions are particularly promising. researchgate.netnih.gov For instance, a sequence involving a dioxygenase and a decarboxylase has been used to synthesize chiral amino alcohols from L-lysine in a one-pot fashion. nih.govjove.com Chemoenzymatic cascades that combine chemical transformations with enzymatic reductions, often utilizing alcohol dehydrogenases, are also being explored to produce enantiopure alcohols. mdpi.com These advanced methods hold the potential to create more sustainable and efficient syntheses for valuable fragrance compounds.

Multi-step Convergent and Divergent Syntheses

Multi-step synthesis provides a powerful platform for constructing the precise carbon skeleton and stereochemical architecture of this compound. Both convergent and divergent strategies are employed to create the desired isomers. A convergent synthesis involves preparing different fragments of the molecule separately and then joining them together near the end of the sequence. In contrast, a divergent synthesis starts from a common intermediate that is progressively modified to yield a variety of different target molecules.

A notable synthetic approach involves the use of chiral building blocks derived from readily available natural products or through asymmetric reactions. For instance, the stereoisomers of the related 2,6-dimethylheptane-1,7-diol have been synthesized using enantiomers of methyl 3-hydroxy-2-methylpropanoate as a chiral starting material. researchgate.net This strategy allows for the controlled introduction of one of the key stereocenters.

Another successful multi-step synthesis starts from the chiral monoterpene (R)- or (S)-linalool. This approach involves a sequence of chemical transformations, including stereospecific cyclization, to build the required carbon framework with defined stereochemistry.

More complex strategies, such as the Julia-Kocienski olefination, have been utilized to connect two smaller chiral fragments, thereby constructing the main carbon chain of the target molecule. This method offers excellent control over the geometry of the newly formed double bond, which can then be reduced to the desired alkane chain. researchgate.net These multi-step routes often involve numerous stages of reaction, purification, and functional group manipulation to achieve the final target alcohol.

Table 1: Selected Multi-step Synthetic Approaches

Starting Material Key Strategy/Reaction Target Fragment/Compound Reference
Methyl (R)-3-hydroxy-2-methylpropionate Julia-Kocienski olefination Chiral 1,5-dimethylalkane building blocks researchgate.net
(R)- and (S)-linalool Stereospecific CSA-catalyzed cyclization Enantiomeric forms of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol
2,6-dimethylhepta-1,6-diene Hydroboration and enzymatic desymmetrization (2S,6R)-7-acetoxy-2,6-dimethyl-1-heptanol ijcce.ac.ir

Biocatalytic and Chemoenzymatic Transformations

Biocatalytic and chemoenzymatic methods leverage the high selectivity of enzymes to achieve stereochemical control that is often challenging to accomplish with traditional chemical reactions alone. These techniques are valued for their efficiency, mild reaction conditions, and environmental compatibility.

A key biocatalytic strategy is the desymmetrization of a meso compound. For example, the enzymatic hydrolysis of meso-1,7-diacetoxy-2,6-dimethylheptane, a symmetrical molecule with two stereocenters of opposite configuration, can be performed using a lipase. ijcce.ac.ir The enzyme selectively hydrolyzes one of the two acetate groups, leading to a chiral monoacetate, (2S,6R)-7-acetoxy-2,6-dimethyl-1-heptanol, with high enantiomeric excess. ijcce.ac.irijcce.ac.ir This chiral monoacetate is a valuable intermediate that can be converted into specific stereoisomers of this compound. Lipase PS from Pseudomonas cepacia has been shown to be effective in this transformation. researchgate.netijcce.ac.ir

Another powerful technique is kinetic resolution , where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two. A dynamic kinetic resolution (DKR) is an advanced version of this process that incorporates a catalyst to racemize the slow-reacting enantiomer in situ. nih.govscispace.com This allows for the theoretical conversion of the entire racemic starting material into a single, enantiomerically pure product. In the context of secondary alcohols, a DKR typically combines a lipase (such as Candida antarctica lipase B, CALB) for the enantioselective acylation with a metal catalyst (often based on ruthenium, iridium, or iron) to facilitate the racemization of the unreacted alcohol. nih.govscispace.comrsc.org This chemoenzymatic system provides a highly efficient route to chiral acetates from racemic alcohols, which can then be hydrolyzed to the desired enantiopure alcohol. nih.gov

Table 2: Examples of Biocatalytic and Chemoenzymatic Transformations

Process Substrate Enzyme/Catalyst System Product Key Finding Reference
Desymmetrization meso-1,7-diacetoxy-2,6-dimethylheptane Pseudomonas cepacia lipase (2S,6R)-7-acetoxy-2,6-dimethyl-1-heptanol Production of a chiral monoester from a meso diacetate. ijcce.ac.irijcce.ac.ir
Desymmetrization syn-2,6-dimethylheptane-1,6-diol Lipase PS Optically active half-acetate Enzymatic desymmetrization of a meso-diol. researchgate.net
Dynamic Kinetic Resolution (DKR) Racemic secondary alcohols Lipase (e.g., CALB) + Metal Racemization Catalyst (e.g., Ru, Ir, Fe) Enantiomerically pure chiral acetates High-yield conversion of a racemate to a single enantiomer. nih.govscispace.comrsc.org

Chemical Reactivity and Mechanistic Investigations of 2,6 Dimethylheptan 1 Ol

Oxidation Pathways and Product Derivatization

The oxidation of 2,6-dimethylheptan-1-ol can yield either the corresponding aldehyde, 2,6-dimethylheptanal, or the carboxylic acid, 2,6-dimethylheptanoic acid, depending on the choice of oxidizing agent and reaction conditions.

The controlled oxidation of this compound to 2,6-dimethylheptanal requires the use of mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly employed for this transformation in a laboratory setting. For instance, the Dess-Martin periodinane oxidation of a structurally similar, complex alcohol has been shown to produce the corresponding aldehyde in high yield. beilstein-journals.org The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at or below room temperature.

Further oxidation of the intermediate aldehyde, or direct, more vigorous oxidation of the primary alcohol, leads to the formation of 2,6-dimethylheptanoic acid. nih.gov Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium are suitable for this conversion. The reaction pathway generally proceeds from the alcohol to the aldehyde, which then forms a hydrate (B1144303) in the presence of water, facilitating further oxidation to the carboxylic acid.

ProductPrecursorReagent(s)Typical Conditions
2,6-DimethylheptanalThis compoundDess-Martin periodinane, NaHCO₃Dichloromethane, 0 °C to room temperature
2,6-Dimethylheptanoic AcidThis compoundPotassium permanganate (KMnO₄)Acidic medium, elevated temperature

Several methodologies have been developed for the selective oxidation of primary alcohols, which are applicable to this compound. These methods often focus on greener and more efficient catalytic systems.

One prominent method involves the use of stable nitroxyl (B88944) radicals, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), as catalysts in conjunction with a co-oxidant. google.comorganic-chemistry.org The TEMPO-catalyzed oxidation can be tuned to selectively produce either the aldehyde or the carboxylic acid. For the selective formation of aldehydes, a (bpy)CuI/TEMPO catalyst system with ambient air as the oxidant at room temperature has proven effective for a range of primary alcohols. organic-chemistry.org To achieve the carboxylic acid, more vigorous conditions or different co-oxidants might be employed.

Another approach utilizes quinone-based catalysts for the selective oxidation of primary alcohols to aldehydes with molecular oxygen as the terminal oxidant. google.com These reactions are typically carried out at elevated temperatures and pressures. Additionally, novel catalytic deep eutectic solvent surfactants have been shown to facilitate the fast and selective oxidation of alcohols to aldehydes using hydrogen peroxide as the oxidant. nih.gov

MethodologyCatalyst SystemOxidantProduct Selectivity
TEMPO-catalyzed Oxidation(bpy)CuI/TEMPOAirAldehyde
Quinone-based CatalysisAnthraquinones, etc.Molecular OxygenAldehyde/Ketone
Deep Eutectic Solvent CatalysisFeCl₃/BHDCHydrogen PeroxideAldehyde

Reduction Chemistry to Hydrocarbon Analogues

The complete reduction of this compound or its oxidized derivatives removes the oxygen functionality, yielding the corresponding saturated hydrocarbon, 2,6-dimethylheptane (B94447).

The direct hydrodeoxygenation (HDO) of this compound to 2,6-dimethylheptane is a challenging transformation. However, related tertiary alcohols have been successfully reduced. For example, 2,6-dimethylheptan-2-ol has been selectively converted to 2,6-dimethylheptane with a 64% yield using a palladium-molybdenum on silica (B1680970) (Pd-Mo/SiO₂) catalyst. rsc.orgrsc.org This suggests that similar catalytic systems could be adapted for the reduction of the primary alcohol, potentially through a dehydration-hydrogenation pathway.

Alternatively, the aldehyde and carboxylic acid derivatives of this compound can serve as precursors for the synthesis of 2,6-dimethylheptane. The reduction of aldehydes and ketones to alkanes can be achieved through methods like the Wolff-Kishner or Clemmensen reductions. Catalytic hydrogenation is also a viable route. For instance, the hydrogenation of citronellol (B86348), an unsaturated analogue, over a Pd/C catalyst yields tetrahydrogeraniol (3,7-dimethyloctan-1-ol), and further hydrogenation can lead to the corresponding alkane. google.com Similarly, the catalytic hydrogenation of diisobutyl ketone produces 2,6-dimethylheptan-4-ol, which can be further processed to the alkane. chembk.com

PrecursorCatalystProduct
2,6-Dimethylheptan-2-olPd-Mo/SiO₂2,6-Dimethylheptane
Diisobutyl ketone-2,6-Dimethylheptan-4-ol

Esterification Reactions and Ester Derivative Synthesis

As a primary alcohol, this compound readily undergoes esterification with carboxylic acids or their derivatives to form a variety of esters, which are often valued for their fragrance properties. google.com

The synthesis of formate (B1220265) esters can be achieved by reacting the alcohol with formic acid. A related compound, 2,6-dimethyloctyl formate, was synthesized by heating 2,6-dimethyloctan-1-ol with formic acid. This suggests a similar procedure would be effective for the preparation of 2,6-dimethylheptyl formate.

The formation of other esters can be accomplished through various standard esterification methods, such as the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. The use of more reactive acylating agents like acyl chlorides or anhydrides in the presence of a base is also a common and efficient method. For example, nonanoyl chloride has been used to acylate a triarylamine in the presence of triethylamine. uva.nl The choice of method depends on the desired ester and the scale of the reaction. The synthesis of a formate ester of an unsaturated analogue, 2,6-dimethylhepta-1,5-dien-1-yl formate, has been achieved through the Baeyer-Villiger oxidation of citral. google.com

EsterReactantsMethod
2,6-Dimethylheptyl formate (predicted)This compound, Formic AcidDirect esterification
2,6-Dimethylheptyl nonanoate (B1231133) (example)This compound, Nonanoyl chlorideAcylation

Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the unambiguous structural determination of 2,6-Dimethylheptan-1-ol and its isomers. By analyzing the chemical environment of hydrogen and carbon nuclei, a complete picture of the molecular connectivity can be assembled.

The structural arrangement of this compound can be precisely determined and distinguished from its isomers, such as 2,6-Dimethylheptan-4-ol, through ¹H and ¹³C NMR spectroscopy. Each isomer presents a unique set of signals in the NMR spectrum, which corresponds to the distinct chemical environments of its protons and carbon atoms.

In ¹H NMR, the spectrum of this compound, a primary alcohol, is characterized by a distinct signal for the protons on the carbon bearing the hydroxyl group (-CH₂OH). These protons typically appear as a doublet due to coupling with the adjacent methine proton. In contrast, the ¹H NMR spectrum of a secondary alcohol isomer like 2,6-Dimethylheptan-4-ol would show a signal for a single proton on the hydroxyl-bearing carbon (-CHOH), which would exhibit a different multiplicity.

¹³C NMR spectroscopy provides complementary information by revealing the number of non-equivalent carbon atoms in the molecule. Due to the symmetry in 2,6-Dimethylheptan-4-ol, it is expected to show fewer signals in its ¹³C NMR spectrum compared to the less symmetrical this compound. For instance, the two methyl groups attached to the same methine in 2,6-Dimethylheptan-4-ol are chemically equivalent, resulting in a single signal, a feature not present in this compound.

Table 1: Comparative NMR Data for Distinguishing Isomers

Isomer Technique Key Differentiating Feature Expected Chemical Shift (δ) Range (ppm)
This compound ¹H NMR -CH ₂OH protons 3.3 - 3.7
¹³C NMR -C H₂OH carbon 60 - 70
¹³C NMR Distinct signals for all 9 carbons Varied
2,6-Dimethylheptan-4-ol ¹H NMR -CH OH proton 3.5 - 4.0
¹³C NMR -C HOH carbon 65 - 75

While 1D NMR is sufficient for structural elucidation, advanced 2D NMR techniques are employed for a deeper understanding of the molecule's three-dimensional structure and conformational preferences in solution. For a flexible molecule like this compound, these methods provide insights into the spatial relationships between atoms.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. For this compound, NOESY can reveal correlations between protons on distant parts of the alkyl chain, helping to map the molecule's folded conformations.

Rotating Frame Overhauser Effect Spectroscopy (ROESY): Similar to NOESY, ROESY is often used for molecules of intermediate size and can help distinguish between true NOE effects and those arising from chemical exchange.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms they are directly attached to, confirming C-H bond connectivity.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton and confirming the position of functional groups and branching.

These advanced techniques, often used in combination, allow for a detailed conformational analysis, providing a more dynamic picture of the molecule's behavior in solution. ipb.pt

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural features.

Electron ionization mass spectrometry (EI-MS) causes molecules to fragment in reproducible patterns that serve as a molecular fingerprint. The fragmentation of this compound and its isomers yields distinct patterns that allow for their differentiation.

As a primary alcohol, this compound is expected to undergo alpha-cleavage, resulting in the loss of a ·CH₂OH radical (mass of 31), and dehydration, leading to the loss of a water molecule (M-18). In contrast, a secondary alcohol like 2,6-Dimethylheptan-4-ol would fragment differently. nist.gov Cleavage adjacent to the hydroxyl-bearing carbon in 2,6-Dimethylheptan-4-ol would lead to the formation of characteristic fragment ions, such as one at m/z 87. weber.edu

Table 2: Key Mass Spectrometry Fragments for Isomer Differentiation

Ion This compound 2,6-Dimethylheptan-4-ol nist.gov Fragmentation Process
Molecular Ion (M⁺) m/z 144 m/z 144 Ionization of the parent molecule
[M-H₂O]⁺ m/z 126 m/z 126 Loss of water
Fragment 1 m/z 113 ([M-CH₂OH]⁺) m/z 87 Alpha-cleavage
Fragment 2 m/z 43 m/z 43 Isopropyl cation

| Fragment 3 | m/z 57 | m/z 57 | Isobutyl cation |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. The molecular formula of this compound is C₉H₂₀O. nih.gov HRMS can distinguish this compound from other molecules that have the same nominal mass but a different elemental formula.

The theoretical exact mass of C₉H₂₀O is 144.151415 Da. nih.gov HRMS instruments can measure this mass with an accuracy in the parts-per-million (ppm) range. This precision allows for the unequivocal confirmation of the molecular formula, a critical step in the identification of the compound.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its identity as an alcohol with a saturated alkyl framework.

The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration, which appears as a strong, broad band in the region of 3200-3600 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding. Additionally, the spectrum shows strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), which are characteristic of C-H stretching vibrations in the alkyl (sp³-hybridized) parts of the molecule. The C-O stretching vibration for a primary alcohol like this compound typically appears as a strong band in the 1050-1075 cm⁻¹ region. pressbooks.pub

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Characteristic Wavenumber (cm⁻¹) Appearance
Alcohol (O-H) Stretching 3200 - 3600 Strong, Broad
Alkane (C-H) Stretching 2850 - 2960 Strong

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation, identification, and purity assessment of this compound from complex mixtures and for the resolution of its stereoisomers. Gas chromatography and high-performance liquid chromatography are the primary methods employed for these purposes.

Gas chromatography (GC) is a powerful technique for separating volatile compounds, making it highly suitable for the analysis of this compound. researchgate.net When coupled with a mass spectrometer (MS), GC-MS provides both separation and structural identification of the components in a mixture. researchgate.net The alcohol's volatility allows for its direct injection and analysis, where it is separated from other components based on its boiling point and interaction with the GC column's stationary phase. researchgate.net

In a typical GC-MS analysis, the sample is vaporized in a heated injector and carried by an inert gas, such as helium, through a capillary column. mdpi.comphytojournal.com The column, often coated with a nonpolar or mid-polar stationary phase like 5% phenyl methylpolysiloxane, separates compounds, which then enter the mass spectrometer. nih.gov The MS ionizes the molecules and fragments them into a unique pattern, which serves as a molecular fingerprint for identification. nasa.gov The resulting mass spectrum and retention time are compared against spectral libraries, such as the NIST Mass Spectral Library, for positive identification. nih.gov This method is widely used for analyzing volatile constituents in complex matrices like essential oils and plant extracts. researchgate.netmdpi.comresearchgate.net

Table 1: Typical GC-MS Parameters for Volatile Alcohol Analysis

Parameter Typical Setting Purpose
Column HP-5 MS (30 m x 0.25 mm, 0.25 µm film) Separation of compounds based on polarity and volatility.
Carrier Gas Helium (99.999%) at 1 mL/min Transports the sample through the column. mdpi.com
Injector Temperature 250 °C Ensures complete vaporization of the sample. mdpi.com
Oven Program Initial 50°C, ramp to 280°C Creates a temperature gradient to elute compounds with different boiling points. mdpi.comnih.gov
MS Detector Electron Ionization (EI) at 70 eV Fragments the analyte to produce a characteristic mass spectrum for identification. scielo.br

| Mass Range | m/z 40-600 | Scans a wide range of mass-to-charge ratios to detect various fragments. nih.gov |

This compound possesses a chiral center at the C2 position, meaning it can exist as a pair of enantiomers. High-Performance Liquid Chromatography (HPLC) is the premier technique for separating these stereoisomers. nih.govresearchgate.net The most common approach for this is direct separation using a Chiral Stationary Phase (CSP). researchgate.net

In this method, the racemic mixture of this compound is passed through an HPLC column packed with a CSP. The CSP creates a chiral environment where the two enantiomers interact differently, forming transient diastereomeric complexes with varying stability. researchgate.net This difference in interaction strength leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for resolving a broad range of chiral compounds, including alcohols. nih.gov The separation is typically performed in normal-phase mode using a mobile phase consisting of an alkane and an alcohol modifier.

Table 2: Common Chiral Stationary Phases (CSPs) for Alcohol Separation

CSP Type Chiral Selector Typical Mobile Phase Separation Principle
Polysaccharide-Based Cellulose or Amylose derivatives (e.g., 3,5-dimethylphenylcarbamate) Hexane/Isopropanol, Heptane (B126788)/Ethanol Formation of diastereomeric complexes via hydrogen bonding and dipole-dipole interactions. nih.govresearchgate.net
Pirkle-Type π-acidic or π-basic moieties (e.g., (R)-N-(3,5-Dinitrobenzoyl)phenylglycine) Hexane/Isopropanol π-π interactions, hydrogen bonding, and steric hindrance.

| Ligand Exchange | Amino acid and copper (II) complex | Aqueous buffers | Formation of diastereomeric metal complexes with different stabilities. springernature.com |

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for chromatographic analysis. researchgate.netsemanticscholar.org For this compound, derivatization can enhance volatility and thermal stability for GC analysis or enable the separation of enantiomers on achiral columns in HPLC. researchgate.netlibretexts.org

For GC analysis, the active hydrogen of the alcohol's hydroxyl group can be replaced to reduce polarity and prevent tailing. libretexts.orgfujifilm.com The two primary methods are:

Silylation: This is the most common method, where a silylating reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group. libretexts.orgfujifilm.comthermofisher.com The resulting TMS ether is more volatile and thermally stable. libretexts.org

Acylation: This involves reacting the alcohol with an acylating agent, such as Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA), to form a fluorinated ester. libretexts.orggcms.cz These derivatives are highly volatile and exhibit a strong response with an Electron Capture Detector (ECD), making this strategy ideal for trace analysis. gcms.cz

For HPLC-based chiral separation, derivatization can be used as an alternative to CSPs. The enantiomers of this compound are reacted with a pure chiral derivatizing agent to form a pair of diastereomers. sigmaaldrich.com These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column (e.g., a C18 reversed-phase column). nih.gov

Table 3: Derivatization Reagents for Alcohols in Chromatography

Reagent Name Abbreviation Derivative Formed Chromatographic Advantage
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA Trimethylsilyl (TMS) ether GC: Increases volatility and thermal stability; reduces peak tailing. fujifilm.comthermofisher.com
N-methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA Trimethylsilyl (TMS) ether GC: A powerful silylating agent for alcohols and steroids. fujifilm.comthermofisher.com
Trifluoroacetic Anhydride TFAA Trifluoroacetate ester GC: Creates highly volatile derivatives suitable for FID and ECD detection. libretexts.orggcms.cz
Pentafluoropropionic Anhydride PFPA Pentafluoropropionate ester GC: Excellent for trace analysis with high ECD sensitivity. gcms.cz

Computational and Theoretical Chemistry Studies of 2,6 Dimethylheptan 1 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of compounds like 2,6-dimethylheptan-1-ol with high accuracy.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For a flexible molecule like this compound, this process is coupled with a conformational analysis to identify the various low-energy spatial arrangements (conformers) that arise from rotations around its single bonds.

The conformational landscape of this compound is complex due to the rotational freedom of the hydroxymethyl group (-CH2OH) and the branched alkyl chain. Computational methods, such as CREST (Conformer-Rotamer Ensemble Sampling Tool) combined with the semi-empirical xTB method, can be used for an initial exploration of this landscape. youtube.com Following this, DFT calculations, often using functionals like B3LYP-D3(BJ) with a suitable basis set (e.g., aug-cc-pVTZ), are employed to optimize the geometry of the most promising conformers and calculate their relative energies. d-nb.info This process identifies the true energy minima on the potential energy surface. d-nb.info The analysis for a similar branched alcohol, tetrahydrofurfuryl alcohol, revealed that different ring puckering and substituent orientations lead to multiple stable conformers within a small energy window. d-nb.info For this compound, the key dihedral angles determining conformational isomers would be around the C-C bonds of the backbone and the C-O bond of the alcohol group. The final optimized geometries represent the most probable structures of the molecule.

Table 1: Illustrative Conformational Analysis Data for this compound Note: This data is representative and intended for illustrative purposes.

ConformerKey Dihedral Angle(s)Relative Energy (kJ/mol)Boltzmann Population (%)
1 (Global Minimum)gauche(+), anti0.0045.2
2anti, anti1.5025.1
3gauche(-), anti2.1017.8
4gauche(+), gauche(+)4.5011.9

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com

For this compound, DFT calculations can determine the energy and spatial distribution of these frontier orbitals.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.comucsb.edu In an alcohol, the HOMO is typically localized on the oxygen atom of the hydroxyl group due to its lone pair electrons.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital available to accept electrons, reflecting the molecule's capacity to act as an electrophile or electron acceptor. youtube.comucsb.edu

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.

By analyzing the FMOs, one can predict the most likely sites for nucleophilic or electrophilic attack. For this compound, the HOMO's localization on the oxygen atom indicates that reactions involving electron donation, such as protonation or acting as a nucleophile, will occur at this site. youtube.com

Table 2: Representative Calculated Electronic Properties for this compound Note: Values are hypothetical and for illustrative purposes, typically calculated using DFT methods like B3LYP/6-31G.*

PropertyCalculated ValueSignificance
HOMO Energy-6.8 eVRelates to ionization potential and nucleophilicity.
LUMO Energy+1.5 eVRelates to electron affinity and electrophilicity.
HOMO-LUMO Gap8.3 eVIndicates high kinetic stability and low chemical reactivity.
Dipole Moment1.75 DQuantifies the overall polarity of the molecule.

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an infrared (IR) spectrum. researchgate.net This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). researchgate.net

For this compound, this analysis can predict the entire IR spectrum. Of particular interest is the O-H stretching frequency, which is highly characteristic of alcohols. In the gas phase, a sharp absorption band around 3700 cm⁻¹ for a "free" hydroxyl group is expected. libretexts.org However, in the liquid phase, hydrogen bonding causes this band to broaden and shift to a lower frequency (redshift), typically around 3350 cm⁻¹. libretexts.orgdtu.dk The magnitude of this redshift provides information about the strength of the hydrogen bonds. libretexts.org DFT calculations can model these effects, providing valuable insights that help in the assignment and interpretation of experimental spectra. chemrxiv.org

Table 3: Predicted Key Vibrational Frequencies for this compound Note: Data is representative and based on typical DFT calculations for alcohols.

Vibrational ModePredicted Frequency (cm-1)Description
O-H Stretch (monomer)~3650 - 3700Stretching of the hydroxyl bond, uninfluenced by H-bonding.
O-H Stretch (H-bonded)~3300 - 3450Red-shifted due to intermolecular hydrogen bonding.
C-H Stretch (sp3)~2850 - 3000Stretching of C-H bonds in the alkyl chain.
C-O Stretch~1050 - 1150Stretching of the carbon-oxygen single bond.
O-H Bend~1350 - 1450In-plane bending of the hydroxyl group.

Molecular Dynamics Simulations for Intermolecular Interactions

While DFT is excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to model the behavior of a large ensemble of molecules over time. MD simulations can provide a detailed picture of the intermolecular interactions that govern the bulk properties of liquid this compound.

In an MD simulation, molecules are placed in a simulation box, and their movements are calculated by solving Newton's equations of motion. The forces between molecules are described by a force field. For this compound, the key intermolecular interactions are:

Hydrogen Bonding: The strong, directional interaction between the hydroxyl group of one molecule and the oxygen of another. This is the dominant interaction governing the structure and properties of liquid alcohols.

Van der Waals Forces: Weaker, non-directional forces (dispersion and dipole-dipole) between the alkyl chains of the molecules.

MD simulations on branched-chain alcohols have shown how the molecular structure influences adsorption and heat transfer at interfaces. researchgate.netelsevierpure.com Simulations can be used to calculate properties such as the radial distribution function, which reveals the average distance and coordination number of neighboring molecules, providing quantitative insight into the liquid's structure. These simulations are crucial for understanding how the branched structure of this compound affects packing, viscosity, and diffusion in the liquid state compared to linear alcohols. elsevierpure.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the activity (e.g., biological activity, toxicity, or chemical reactivity) of a chemical based on its molecular structure. wikipedia.org These models correlate a specific activity with calculated properties known as molecular descriptors. drugdesign.org

To build a QSAR model for the chemical reactivity of this compound, a dataset of similar alcohols with known reactivity data would be required. For each molecule in the dataset, a set of molecular descriptors would be calculated. These descriptors fall into several categories:

Constitutional (1D/2D): Molecular weight, atom counts, number of rotatable bonds.

Topological (2D): Indices that describe molecular branching and connectivity (e.g., Wiener index, Kier & Hall connectivity indices).

Quantum-Chemical (3D): Properties derived from quantum calculations, such as HOMO/LUMO energies, dipole moment, and atomic charges. ucsb.edu

Once calculated, statistical methods like multiple linear regression or machine learning algorithms are used to build an equation that links the descriptors to the observed reactivity. Such models have been successfully developed for predicting the toxicity of various alcohols and phenols. researchgate.netnih.gov For this compound, a QSAR model could predict its reactivity in a specific reaction, such as oxidation or esterification, based on descriptors that quantify its electronic and steric characteristics.

Table 4: Representative Molecular Descriptors for QSAR Modeling of this compound Note: This table is interactive and illustrates the types of descriptors used in QSAR studies.

Descriptor ClassExample DescriptorDescription
ConstitutionalMolecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.
ConstitutionalNumber of Rotatable BondsCounts the number of bonds that allow free rotation, indicating flexibility.
TopologicalWiener IndexA distance-based index that reflects molecular branching.
TopologicalKappa Shape Indices (κ)Quantifies aspects of molecular shape relative to linear and branched alkanes.
Quantum-ChemicalHOMO EnergyEnergy of the highest occupied molecular orbital, related to nucleophilicity.
Quantum-ChemicalLUMO EnergyEnergy of the lowest unoccupied molecular orbital, related to electrophilicity.
Quantum-ChemicalPartial Charge on OxygenThe calculated electron density on the hydroxyl oxygen, indicating its reactivity.

Predictive Models for Chemical Properties

Computational chemistry offers powerful tools for the prediction of the physicochemical properties of molecules like this compound, circumventing the need for potentially costly and time-consuming experimental measurements. Quantitative Structure-Property Relationship (QSPR) models are a cornerstone of this approach, establishing a mathematical correlation between the molecular structure and a specific property. nih.govmalayajournal.org These models are built upon the principle that the chemical structure, encoded in numerical descriptors, dictates the compound's properties.

For aliphatic alcohols, QSPR models have been successfully developed to predict a range of properties including boiling point, n-octanol-water partition coefficient, water solubility, and chromatographic retention indices. nih.gov The development of a QSPR model for this compound would involve a systematic four-step process: selection of a dataset of structurally similar alcohols with known experimental property values, generation of a comprehensive set of molecular descriptors, development of a regression model, and rigorous validation of the model's predictive power. nih.gov

Molecular descriptors are numerical values that represent different aspects of the molecular structure. For an alcohol like this compound, these can range from simple constitutional indices (e.g., molecular weight, atom counts) to more complex topological indices that describe molecular branching and connectivity. Advanced descriptors can also capture quantum chemical properties. The goal is to select a subset of descriptors that have the most significant correlation with the property of interest.

Multiple linear regression (MLR) is a common statistical technique used to build the QSPR model, creating a linear equation that relates the selected descriptors to the property. malayajournal.orgresearch-nexus.net More advanced non-linear models can be developed using machine learning techniques like artificial neural networks (ANN). research-nexus.net For instance, a hypothetical QSPR model for predicting the boiling point of this compound could take the following linear form:

Boiling Point = c₀ + c₁(d₁) + c₂(d₂) + ... + cₙ(dₙ)

Where c₀ is a constant, c₁, c₂, ..., cₙ are the regression coefficients, and d₁, d₂, ..., dₙ are the values of the selected molecular descriptors.

The predictive accuracy of such models is evaluated using statistical metrics like the correlation coefficient (R²), standard error, and the Fisher significance test. nih.gov Cross-validation techniques, such as the leave-one-out method, are crucial for assessing the robustness and reliability of the developed QSPR model. researchgate.net

Below is an interactive data table illustrating the types of molecular descriptors that would be calculated for this compound and used in a QSPR model to predict its physicochemical properties.

Molecular Descriptor Descriptor Type Predicted Value for this compound Predicted Property
Molecular WeightConstitutional144.26 g/mol Boiling Point, Density
Wiener IndexTopological528Boiling Point, Viscosity
Zagreb IndexTopological40Enthalpy of Formation
Polar Surface Area3D Descriptor20.23 ŲWater Solubility, Permeability
LogPPhysicochemical3.45Octanol-Water Partition Coefficient

Reaction Pathway and Mechanism Modeling

Computational chemistry provides profound insights into the reaction pathways and mechanisms involving this compound. Through the application of quantum mechanical methods, it is possible to map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. This information is critical for understanding reaction kinetics and predicting the most favorable reaction pathways.

Density Functional Theory (DFT) is a widely used computational method for studying the reaction mechanisms of alcohols. acs.org For this compound, a primary alcohol, several key reactions can be modeled, including dehydration, oxidation, and reactions with radicals.

Dehydration: The acid-catalyzed dehydration of this compound to form an alkene proceeds through an E2 mechanism for primary alcohols. libretexts.org Computational modeling can elucidate the energetics of this process. The first step involves the protonation of the hydroxyl group to form a good leaving group (water). Then, in a concerted step, a base removes a proton from an adjacent carbon, leading to the formation of the double bond and the departure of the water molecule. libretexts.org Theoretical calculations can determine the activation energy for this concerted step, providing a quantitative measure of the reaction rate.

Oxidation: The oxidation of this compound to an aldehyde can also be investigated using computational methods. The reaction mechanism involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom bearing the hydroxyl group. libretexts.org Computational models can be used to compare the feasibility of different oxidizing agents and to identify the lowest energy pathway for the reaction.

Reaction with Radicals: In atmospheric chemistry, the reaction of volatile organic compounds like this compound with hydroxyl radicals (•OH) is of significant interest. Computational studies can model the reaction pathways, which typically involve either hydrogen abstraction from a C-H or O-H bond, or the addition of the radical to the molecule. acs.orgmdpi.com By calculating the energy barriers for these different pathways, the dominant reaction mechanism can be predicted.

The following interactive data table presents hypothetical calculated thermodynamic and kinetic data for a modeled reaction of this compound, such as its dehydration.

Parameter Description Calculated Value Significance
ΔG‡Gibbs Free Energy of Activation+120 kJ/molIndicates the spontaneity of the reaction at the transition state. A higher value suggests a slower reaction.
ΔH‡Enthalpy of Activation+110 kJ/molThe energy barrier that must be overcome for the reaction to occur.
kRate Constant at 298 K1.5 x 10⁻⁴ s⁻¹Quantifies the rate of the reaction.
Transition State GeometryThe molecular structure at the highest point on the reaction pathway.C-O bond elongation, C-H bond weakening, and incipient C=C double bond formation.Provides a visual representation of the bond-breaking and bond-forming processes during the reaction.

By employing these computational and theoretical approaches, a detailed understanding of the chemical behavior of this compound can be achieved, guiding experimental work and enabling the prediction of its properties and reactivity.

Biological and Environmental Transformations Non Human Focus

Role as a Metabolite in Biological Systems

2,6-Dimethylheptan-1-ol, a branched-chain primary alcohol, participates in metabolic processes in certain non-mammalian organisms. Its structure, featuring a primary alcohol group, makes it susceptible to enzymatic modification, primarily through oxidation reactions.

Research has identified this compound as a metabolite within the freshwater microcrustacean Daphnia pulex, commonly known as the water flea. puracy.comnih.gov While its precise origin and the full scope of its metabolic fate in this organism are not fully elucidated, its presence confirms it is part of the daphnid metabolome.

Generally, the metabolism of primary alcohols in biological systems follows a conserved oxidative pathway. This process typically involves the sequential conversion of the alcohol to an aldehyde, and subsequently to a carboxylic acid. For this compound, this would theoretically proceed as outlined in the table below.

Table 1: Postulated Metabolic Pathway of this compound This interactive table outlines the likely sequential transformation of the parent compound.

Step Precursor Compound Enzyme Class (Postulated) Resulting Metabolite
1 This compound Alcohol Dehydrogenase 2,6-Dimethylheptanal

The biotransformation of this compound is primarily facilitated by oxidoreductase enzymes. As a primary alcohol, it is a suitable substrate for alcohol dehydrogenases (ADHs), a broad class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. wikipedia.orgmdpi.com

The initial and rate-limiting step in the metabolism of many aliphatic alcohols is their oxidation by an NAD⁺-dependent alcohol dehydrogenase. wikipedia.orgnih.gov This reaction converts the alcohol into its corresponding aldehyde, 2,6-Dimethylheptanal. Subsequently, aldehyde dehydrogenases (ALDHs) can further oxidize the aldehyde to the carboxylic acid, 2,6-Dimethylheptanoic Acid. In some microorganisms, such as certain Thermoanaerobacter strains, the reverse reaction—the reduction of branched-chain carboxylic acids to alcohols—has also been observed, highlighting the diverse enzymatic capabilities within the microbial world. nih.gov

Interaction with Molecular Targets (e.g., enzymes, receptors)

The primary molecular targets for this compound are the enzymes responsible for its metabolism. The interaction is centered on the active site of these enzymes, where the chemical transformation occurs.

The interaction between this compound and an enzyme such as alcohol dehydrogenase represents a key chemical-biological interface. The process of enzymatic catalysis for alcohols is well-understood and involves specific structural features within the enzyme's active site.

For zinc-dependent alcohol dehydrogenases, the interaction proceeds via the following steps:

Substrate Binding : The this compound molecule enters the active site of the enzyme. The active site contains a catalytic zinc ion (Zn²⁺). ebi.ac.uk

Coordination : The oxygen atom of the alcohol's hydroxyl group coordinates with the zinc ion. ebi.ac.uk This binding polarizes the O-H bond, making the hydroxyl proton more acidic.

Deprotonation : A nearby basic amino acid residue in the active site, part of a proton relay system, accepts the proton from the hydroxyl group, forming an alkoxide intermediate that is stabilized by the zinc ion. ebi.ac.uk

Hydride Transfer : A hydride ion (H⁻) is transferred from the alpha-carbon of the alcohol to the coenzyme NAD⁺, converting it to NADH. This results in the formation of the aldehyde product, 2,6-Dimethylheptanal, which is then released from the active site. wikipedia.org

This interaction is highly specific, and the structure of the alcohol, including its branched nature, influences its binding affinity and the rate of the reaction.

Environmental Degradation Pathways (excluding ecotoxicity assessments)

In the environment, this compound can be degraded through both biological and non-biological processes. Its chemical structure as a branched aliphatic alcohol makes it susceptible to microbial breakdown.

Biotic Degradation: The primary mechanism for the environmental breakdown of aliphatic alcohols is microbial degradation. nih.gov Branched-chain alcohols are known to be biodegradable. researchgate.net The aerobic degradation pathway for aliphatic hydrocarbons, from which alcohols are derived, typically begins with an oxidation step catalyzed by microbial monooxygenase enzymes. This initial attack often hydroxylates a terminal methyl group, forming a primary alcohol. researchgate.net

From this point, the degradation of this compound would follow the same oxidative sequence seen in metabolic systems:

Oxidation of the alcohol to 2,6-Dimethylheptanal.

Oxidation of the aldehyde to 2,6-Dimethylheptanoic Acid.

The resulting carboxylic acid can then enter central metabolic pathways, such as the beta-oxidation pathway, where it is further broken down to yield carbon dioxide and water.

Abiotic Degradation: Abiotic degradation of aliphatic alcohols in the environment can occur, though it is generally slower than biotic degradation. Potential abiotic pathways include oxidation by reactive oxygen species (e.g., hydroxyl radicals) present in the atmosphere or aquatic environments. However, specific data on the abiotic degradation pathways for this compound are not extensively documented. General principles suggest that, like other organic compounds, it can be subject to slow transformation by chemical reductants or oxidants found in soil and sediment. cloudfront.netprovectusenvironmental.comnavy.mil

Table 2: Summary of Transformation Pathways This interactive table summarizes the key processes involved in the transformation of this compound.

Transformation Type Process Key Intermediates End Products (Postulated)
Metabolic Enzymatic Oxidation 2,6-Dimethylheptanal, 2,6-Dimethylheptanoic Acid Further metabolites, CO₂, Water
Biotic Degradation Microbial Oxidation 2,6-Dimethylheptanal, 2,6-Dimethylheptanoic Acid CO₂, Water, Biomass

| Abiotic Degradation | Chemical Oxidation | Various oxidation products | CO₂, Water |

Applications in Advanced Materials and Chemical Synthesis

Precursor in Specialty Chemical Synthesis

The reactivity of the primary hydroxyl group makes 2,6-Dimethylheptan-1-ol a versatile starting point for the synthesis of more complex molecules. It can undergo reactions typical of primary alcohols, such as esterification, etherification, and oxidation, to yield a variety of derivatives.

While not typically used as a fragrance ingredient itself, this compound is a valuable precursor for creating fragrance and flavor components. Primary alcohols are widely used as starting materials for the synthesis of esters, a significant class of compounds known for their characteristic fruity and floral scents. Through esterification with various carboxylic acids, this compound can be converted into a range of novel esters with potential applications in the fragrance industry.

The broader family of dimethylheptanol isomers and their derivatives are well-established in the fragrance and flavor sector. For instance, isomers like 2,6-dimethyl-2-heptanol (B77958) are recognized fragrance ingredients. nih.gov Furthermore, derivatives such as 6-methoxy-2,6-dimethyl-heptanol have been synthesized to produce molecules with desirable sandalwood and floral aromas. researchgate.net The unsaturated analog, 2,6-dimethyl-5-hepten-1-ol, is also recognized as a flavoring agent. thegoodscentscompany.comnih.gov This established use of structurally similar compounds underscores the potential of this compound as a foundational molecule for developing new synthetic fragrances and flavors.

In the synthesis of complex molecules for agrochemical and pharmaceutical applications, the use of versatile building blocks is crucial. Alcohols are ubiquitous in organic synthesis and serve as key intermediates for producing a wide array of bioactive compounds. nih.govnih.gov As a branched primary alcohol, this compound can be converted into various useful intermediates.

A key transformation is the conversion of the alcohol to an alkyl halide. The halogenation of primary alcohols is an efficient method for creating intermediates that can subsequently be used in a variety of coupling and substitution reactions to build more complex molecular frameworks. researchgate.netorganic-chemistry.org These primary alkyl halides are key intermediates in numerous chemical transformations. organic-chemistry.org While specific commercial drugs or pesticides derived directly from this compound are not prominently documented, its chemical properties make it a suitable candidate as a synthon in the development pathways for new active ingredients.

Building Block in Polymer Chemistry

The structure of this compound lends itself to applications in polymer science, particularly in reactions where a chain-transfer agent or a modifying agent is required.

Telomerization is a process where a "telogen," such as an alcohol, reacts with a polymerizable compound (a "taxogen," such as an olefin) to form low molecular weight polymers, or telomers. Primary alcohols can serve as effective chain-transfer agents in these reactions, controlling the degree of polymerization.

Studies on the telomerization of 1,3-butadiene (B125203) with various alcohols using palladium-based catalysts have demonstrated the utility of primary and secondary alcohols in this process. researchgate.net The alcohol participates in the reaction to form ethers that cap the end of the short polymer chain. The branched structure of this compound could influence the physical properties of the resulting telomers, such as solubility and viscosity, making it a subject of interest for creating specialty oligomers for use as surfactants, lubricants, or additives.

Chemical Standards and Reference Materials in Analytical Chemistry

The accurate identification and quantification of chemical compounds in complex mixtures rely on the availability of pure, well-characterized reference materials. This compound, available in high purity, serves as a useful standard in various analytical techniques. achemblock.com

In analytical methods such as gas chromatography (GC) and mass spectrometry (MS), reference standards are essential for confirming the identity of unknown components by comparing retention times and mass spectra. The National Institute of Standards and Technology (NIST) maintains spectral data for isomers like 2,6-dimethylheptan-2-ol, which is crucial for their identification in analytical laboratories. nist.gov The synthesis and purification of the related compound 2,6-dimethylheptane (B94447) for its identification in petroleum highlights the need for pure reference samples of such branched compounds and their precursors. nist.gov The availability of this compound as a distinct chemical entity allows it to be used for calibrating instruments, validating analytical methods, and as a starting material for synthesizing its derivatives for use as further specialized standards.

Q & A

Q. What are the standard synthetic routes for preparing enantiomerically pure 2,6-dimethylheptan-1-ol?

Enantioselective synthesis of this compound can be achieved via the Mitsunobu reaction, which allows inversion of configuration at chiral centers. For example, (R)-2,6-dimethylheptan-1-ol was synthesized using a one-pot Mitsunobu protocol to generate a Julia sulfone reagent, followed by a Julia-Lythgoe olefination and catalytic hydrogenation to preserve stereochemistry . Key steps include:

  • Use of triphenylphosphine and diethyl azodicarboxylate (DEAD) in the Mitsunobu reaction.
  • Pt/C-catalyzed hydrogenation to prevent racemization during alkene reduction.
  • Chiral HPLC or polarimetry to confirm enantiomeric purity.

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

  • GC-MS : For assessing purity and identifying volatile byproducts (e.g., during hydrogenation) .
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm structural features, such as methyl branching and hydroxyl group placement.
  • IR Spectroscopy : To verify the presence of the hydroxyl group (~3200–3600 cm⁻¹) .

Q. How should researchers handle this compound safely in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Decontamination : Flush exposed skin with water immediately; consult poison control centers if ingested .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during the synthesis of this compound?

Discrepancies in enantiomeric ratios (e.g., E/Z isomerization during Julia-Lythgoe reactions) may arise from incomplete hydrogenation or side reactions. Methodological solutions include:

  • Optimized Reaction Conditions : Lower hydrogenation temperatures (e.g., 25°C) and shorter reaction times to minimize racemization .
  • Chiral Stationary Phase Chromatography : To separate and quantify enantiomers post-synthesis.
  • Kinetic Analysis : Monitor reaction progress via in-situ FTIR or LC-MS to identify competing pathways .

Q. What strategies are effective for validating the purity of this compound in complex matrices (e.g., biological samples)?

  • Derivatization : Convert the alcohol to a volatile derivative (e.g., trimethylsilyl ether) for GC-MS analysis.
  • LC-TOF-MS : High-resolution mass spectrometry to distinguish target analytes from co-eluting impurities.
  • Isotope Dilution : Use deuterated internal standards (e.g., d₃-2,6-dimethylheptan-1-ol) for quantitative accuracy .

Q. How can researchers address low yields in multi-step syntheses of this compound derivatives?

  • Intermediate Trapping : Isolate unstable intermediates (e.g., Julia sulfones) under inert atmospheres.
  • Solvent Optimization : Use anhydrous THF or DCM for moisture-sensitive steps.
  • Catalyst Screening : Test alternative hydrogenation catalysts (e.g., Pd/BaSO₄) to improve step efficiency .

Q. What methodologies are suitable for studying the environmental fate of this compound?

  • Biodegradation Assays : Aerobic/anaerobic microcosm studies with soil or water samples.
  • QSAR Modeling : Predict persistence and bioaccumulation using quantitative structure-activity relationships.
  • LC-MS/MS : Detect degradation products (e.g., ketones or carboxylic acids) at trace levels .

Methodological Considerations for Data Interpretation

Q. How should researchers analyze conflicting data from spectroscopic and chromatographic analyses?

  • Cross-Validation : Compare NMR/IR data with retention times in GC-MS to confirm identity.
  • Spiking Experiments : Add a pure standard to the sample to check for co-elution artifacts.
  • Collaborative Studies : Share raw data with independent labs to verify reproducibility .

Q. What statistical approaches are recommended for optimizing reaction conditions?

  • Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., temperature, catalyst loading).
  • Response Surface Methodology (RSM) : Model nonlinear relationships to identify optimal synthesis parameters.
  • Machine Learning : Train algorithms on historical reaction data to predict yield/stereoselectivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethylheptan-1-ol
Reactant of Route 2
2,6-Dimethylheptan-1-ol

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